2-(Benzylamino)quinoline-4-carboxylic acid
Overview
Description
2-(Benzylamino)quinoline-4-carboxylic acid is an organic compound with the molecular formula C17H14N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
The primary targets of 2-(Benzylamino)quinoline-4-carboxylic acid are alkaline phosphatases . These enzymes play a crucial role in many biological processes, including signal transduction, nucleotide synthesis, and maintaining cellular pH .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This interaction results in the disruption of the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
The inhibition of alkaline phosphatases affects various biochemical pathways. These enzymes are involved in the hydrolysis of phosphate esters, a critical step in many metabolic pathways. The inhibition of these enzymes can disrupt these pathways, leading to downstream effects .
Pharmacokinetics
Compounds with higher lipophilicity, such as this one, generally display higher activity , which could suggest good bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound include the disruption of normal cellular processes due to the inhibition of alkaline phosphatases . This can lead to changes in cellular metabolism and other downstream effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the compound, as alkaline phosphatases have optimal activity at alkaline pH levels . Additionally, the compound’s stability could be affected by factors such as temperature and light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)quinoline-4-carboxylic acid typically involves the reaction of quinoline derivatives with benzylamine. One common method includes the use of 2-chloroquinoline-4-carboxylic acid as a starting material, which reacts with benzylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the reaction mixture is heated to reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The benzylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-4-carboxylic acid, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
2-(Benzylamino)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial and anticancer agent due to its ability to interact with biological targets.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Industrial Chemistry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: A simpler derivative without the benzylamino group.
2-Phenylquinoline-4-carboxylic acid: A similar compound with a phenyl group instead of a benzylamino group.
Uniqueness
2-(Benzylamino)quinoline-4-carboxylic acid is unique due to the presence of the benzylamino group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-(benzylamino)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(21)14-10-16(18-11-12-6-2-1-3-7-12)19-15-9-5-4-8-13(14)15/h1-10H,11H2,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNFPIDJPGPAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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